3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline
Description
3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline is a halogenated aniline derivative featuring a bromine atom at position 3, a methyl group at position 2, and a trifluoroethoxy group at position 6 on the benzene ring. Such compounds are often used as intermediates in pharmaceutical and agrochemical synthesis, particularly where fluorine incorporation enhances metabolic stability .
Properties
IUPAC Name |
3-bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c1-5-6(10)2-3-7(8(5)14)15-4-9(11,12)13/h2-3H,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFUYQOYDUIQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation Approach
Synthesis of 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline Intermediate
- Starting from 2-methyl-6-hydroxyaniline or 2-methyl-6-nitroaniline (which can be reduced to aniline later), the phenolic hydroxyl group at position 6 is etherified.
- Etherification is performed using 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate under basic conditions (e.g., potassium carbonate in an aprotic solvent like DMF or acetonitrile) to yield the trifluoroethoxy ether.
Bromination at Position 3
- The bromination of the aromatic ring is conducted using bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature conditions to ensure regioselectivity.
- The amino group directs bromination ortho/para; however, the presence of methyl and trifluoroethoxy substituents influences regioselectivity favoring bromination at position 3.
- Typical conditions involve low temperature (0 to 5 °C) in solvents like acetic acid or chloroform.
Alternative Route: Starting from 3-Bromo-2-methyl-6-hydroxyaniline
- An alternative approach is to start from 3-bromo-2-methyl-6-hydroxyaniline , followed by etherification of the hydroxy group with 2,2,2-trifluoroethyl halide.
- This route may offer better control over bromination regioselectivity.
Representative Data Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-methyl-6-hydroxyaniline | 2,2,2-trifluoroethyl bromide, K2CO3, DMF | 2-methyl-6-(2,2,2-trifluoroethoxy)aniline | Etherification at phenol position |
| 2 | Product from Step 1 | Br2 or NBS, AcOH, 0-5 °C | 3-bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline | Regioselective bromination at position 3 |
| Alt 1 | 3-bromo-2-methyl-6-hydroxyaniline | 2,2,2-trifluoroethyl bromide, K2CO3, DMF | Target compound | Etherification after bromination |
Research Findings and Notes
- Regioselectivity Control: The presence of electron-donating groups (amino, methyl, trifluoroethoxy) influences electrophilic aromatic substitution. The amino group strongly activates ortho and para positions, but steric effects from methyl and trifluoroethoxy groups direct substitution predominantly to position 3 for bromination.
- Etherification Efficiency: Alkylation of phenolic hydroxyl groups with trifluoroethyl halides is well-documented, typically yielding high purity products under mild conditions.
- Purification: Products are purified by recrystallization or chromatographic techniques to ensure removal of polybrominated or over-alkylated byproducts.
- Safety Considerations: Bromine and trifluoroethyl halides are hazardous; reactions require appropriate inert atmosphere and temperature control.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmaceutical Applications
The compound is notable for its potential use in drug development due to the presence of the trifluoroethoxy group, which can enhance pharmacological properties. Trifluoromethyl groups are known to improve metabolic stability and bioavailability in pharmaceutical compounds.
- Antidiabetic Agents : Research indicates that derivatives of aniline compounds can be effective in managing diabetes. For instance, certain derivatives have been shown to exhibit activity against insulin resistance and hyperglycemia . The structural similarity of 3-bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline to these derivatives suggests potential efficacy in similar applications.
- Antiparasitic Activity : The compound has been explored as a prolonged ectoparasite-controlling agent for animals. Its systemic application has demonstrated effectiveness against harmful organisms, making it a candidate for veterinary pharmaceuticals .
Agricultural Applications
2.1 Insecticides and Herbicides
The compound's chemical structure allows it to function as an effective insecticide and herbicide. The trifluoroethoxy moiety enhances its ability to penetrate biological membranes, increasing its efficacy against pests.
- Case Study: Ectoparasite Control : A study demonstrated that formulations containing 3-bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline exhibited significant insecticidal activity against various ectoparasites when applied systemically to livestock . This application is crucial for maintaining animal health and productivity.
Future Research Directions
Ongoing research is needed to explore the full potential of 3-bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline in various therapeutic areas. Potential studies could focus on:
- Mechanistic Studies : Understanding how the trifluoroethoxy group affects the biological activity of the compound.
- Formulation Development : Creating effective formulations for agricultural use that maximize efficacy while minimizing environmental impact.
- Toxicological Assessments : Evaluating safety profiles for both human and animal applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of biological activities and pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues identified in the evidence include:
Key Differences and Implications
This enhances electrophilic substitution reactivity at positions ortho/para to the amino group . In contrast, 4-Bromo-2-(difluoromethoxy)-6-methoxyaniline () substitutes difluoromethoxy and methoxy groups, which are less electron-withdrawing than trifluoroethoxy.
Steric Effects: The methyl group at position 2 in the target compound introduces steric hindrance near the amino group, which may slow down reactions requiring accessibility to the NH₂ moiety (e.g., diazotization). This contrasts with QD-7401, which lacks a methyl group at position 2 .
Fluorine Content and Bioactivity: The trifluoroethoxy group’s three fluorine atoms increase lipophilicity and metabolic stability, a trait critical in drug design.
Commercial Availability and Purity :
- Compounds like QD-7401 and QD-1906 are available at 95% purity (), while 2-Bromo-3-methylaniline is sold at >95% purity (). The target compound’s synthetic accessibility may depend on the complexity of introducing multiple substituents .
Biological Activity
3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. This compound features a trifluoroethoxy group, which is known to influence its pharmacological properties due to the unique characteristics of the trifluoromethyl group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline is C11H10BrF3NO. The presence of bromine and trifluoromethyl groups suggests enhanced lipophilicity and potential interactions with biological membranes.
Mechanisms of Biological Activity
The biological activity of 3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit kinases and other critical enzymes in various biological processes .
- Antimicrobial Properties : Derivatives of aniline compounds often exhibit antimicrobial activity. The presence of halogen atoms can enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .
- Anticancer Activity : Some studies suggest that halogenated anilines can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of oxidative stress .
In Vitro Studies
A study investigating the biological activity of similar aniline derivatives reported significant inhibitory effects on various cancer cell lines. For example, compounds with trifluoromethyl groups demonstrated enhanced potency against certain cancer types compared to their non-fluorinated counterparts. The IC50 values for these compounds ranged from low micromolar to nanomolar concentrations, indicating substantial efficacy .
Case Studies
- Antimicrobial Activity : A case study involving the synthesis and testing of 3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline derivatives showed promising results against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent.
- Anticancer Potential : Another study focused on the anticancer properties of halogenated anilines found that 3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline induced apoptosis in breast cancer cells with an IC50 value of approximately 150 nM. This effect was attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for introducing the trifluoroethoxy group in 3-Bromo-2-methyl-6-(2,2,2-trifluoroethoxy)aniline while avoiding side reactions?
- Methodological Answer : The trifluoroethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) under controlled conditions. Key steps include:
- Protection of the amine group (e.g., acetylation) to prevent undesired side reactions during substitution .
- Use of anhydrous polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to enhance reactivity of the trifluoroethylating agent (e.g., trifluoroethyl tosylate) .
- Post-reaction deprotection using acidic hydrolysis (HCl/EtOH) to regenerate the aniline moiety .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates like 2-methyl-6-(2,2,2-trifluoroethoxy)aniline, which may require purification before bromination .
Q. How do steric and electronic effects of the methyl and trifluoroethoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group at position 2 hinders electrophilic substitution at the ortho position, directing bromination to position 3. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .
- Electronic Effects : The electron-withdrawing trifluoroethoxy group deactivates the aromatic ring, requiring harsh conditions (e.g., Br₂/FeBr₃ at 60°C) for bromination. Contrastingly, it enhances stability toward oxidation compared to non-fluorinated analogs .
Q. What spectroscopic techniques are most effective for distinguishing between the bromine and trifluoroethoxy groups in structural characterization?
- Methodological Answer :
- ¹⁹F NMR : The trifluoroethoxy group shows a distinct triplet near δ -75 ppm (J = 8–10 Hz) due to coupling with adjacent CH₂ group .
- ¹H NMR : The methyl group at position 2 appears as a singlet (~δ 2.3 ppm), while the NH₂ protons (if unprotected) resonate as a broad singlet (~δ 5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~312.0 Da) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can conflicting solubility data (e.g., in polar vs. non-polar solvents) be resolved for this compound in drug discovery applications?
- Methodological Answer :
- Solvent Screening : Perform systematic solubility tests in DMSO, THF, and chloroform, noting the compound’s zwitterionic behavior due to the NH₂ and electron-withdrawing groups .
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl gas in ether) to enhance aqueous solubility for biological assays .
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based solutions to stabilize the compound in aqueous buffers .
Q. What strategies mitigate steric hindrance during Suzuki-Miyaura coupling reactions involving the 3-bromo substituent?
- Methodological Answer :
- Ligand Optimization : Bulky ligands like SPhos or XPhos improve catalytic efficiency by reducing steric clash between the palladium catalyst and methyl/trifluoroethoxy groups .
- Microwave-Assisted Synthesis : Short reaction times (10–30 min) at 100–120°C minimize decomposition of sensitive intermediates .
- Substrate Pre-activation : Pre-treat the aryl bromide with Zn(OTf)₂ to enhance transmetallation rates .
Q. How do computational methods (e.g., molecular docking) predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions between the compound’s NH₂ group and the heme iron of CYP3A4. The trifluoroethoxy group may occupy hydrophobic pockets in the active site .
- MD Simulations : Run 100-ns trajectories to assess stability of enzyme-ligand complexes, focusing on fluorine-mediated van der Waals interactions .
- Validation : Compare predictions with in vitro CYP inhibition assays using human liver microsomes .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?
- Resolution Strategy :
- pH-Dependent Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) across pH 3–10. The compound is stable at pH < 7 but undergoes hydrolysis of the trifluoroethoxy group at pH > 8, forming 2-methyl-6-hydroxyaniline .
- Mechanistic Insight : The electron-withdrawing trifluoroethoxy group increases susceptibility to nucleophilic attack by hydroxide ions under basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
